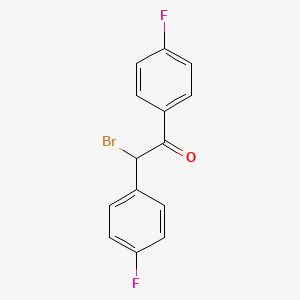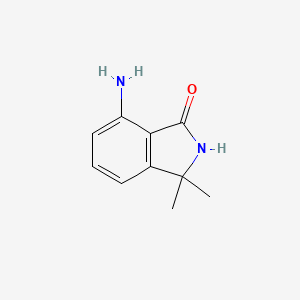
7-amino-3,3-dimethyl-2H-isoindol-1-one
Übersicht
Beschreibung
7-amino-3,3-dimethyl-2H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by its unique structure, which includes a fused ring system with an amino group and two methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with phthalimide in the presence of a strong base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired isoindoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-3,3-dimethyl-2H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the amino or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
7-amino-3,3-dimethyl-2H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-amino-3,3-dimethyl-2H-isoindol-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isoindoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory and anticancer properties.
Thalidomide: Known for its sedative and immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with enhanced anticancer activity.
Uniqueness
7-amino-3,3-dimethyl-2H-isoindol-1-one is unique due to its specific structural features, such as the presence of two methyl groups and an amino group on the isoindoline ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
7-amino-3,3-dimethyl-2H-isoindol-1-one |
InChI |
InChI=1S/C10H12N2O/c1-10(2)6-4-3-5-7(11)8(6)9(13)12-10/h3-5H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
IBGAIGMXVCQOTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)N)C(=O)N1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
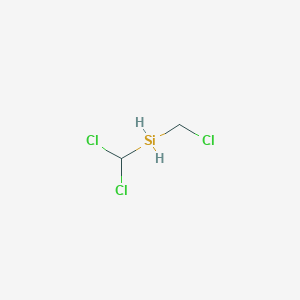
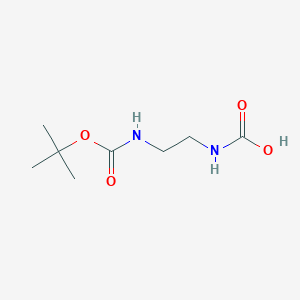
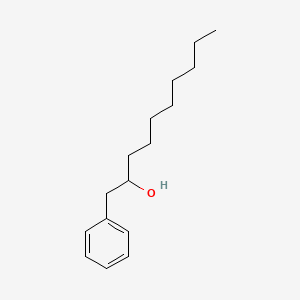
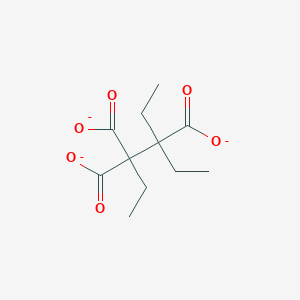
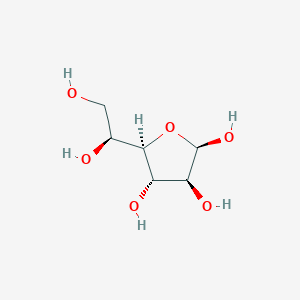
![N~2~-1,3-Benzoxazol-2-YL-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide](/img/structure/B8534547.png)
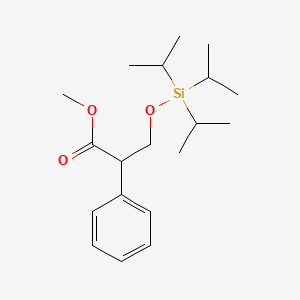
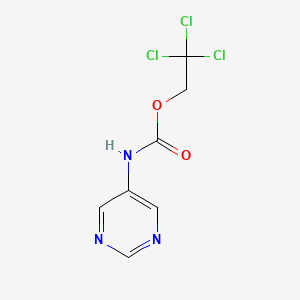
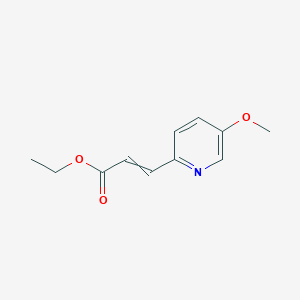

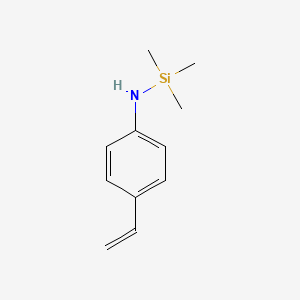
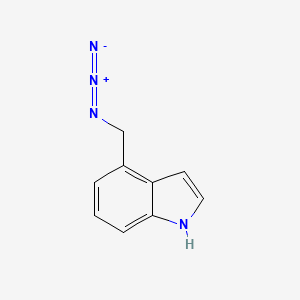
![2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane](/img/structure/B8534599.png)
